molecular formula C9H5ClOS B074665 1-Benzothiophene-5-carbonyl chloride CAS No. 1128-89-8

1-Benzothiophene-5-carbonyl chloride

Cat. No.: B074665
CAS No.: 1128-89-8
M. Wt: 196.65 g/mol
InChI Key: YICARPJDZQGVQC-UHFFFAOYSA-N
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Description

1-Benzothiophene-5-carbonyl chloride is a high-value, reactive chemical building block extensively utilized in organic synthesis and drug discovery research. This acid chloride derivative of benzothiophene serves as a critical synthon for the facile introduction of the 1-benzothiophene-5-carbonyl moiety into target molecules via nucleophilic acyl substitution reactions, most notably amidation and esterification. Its primary research value lies in the development of novel pharmacologically active compounds, where the planar, aromatic benzothiophene core acts as a privileged scaffold for interacting with biological targets. Researchers employ this reagent in the synthesis of potential therapeutic agents, including kinase inhibitors, enzyme modulators, and probes for chemical biology. Furthermore, its application extends to materials science, particularly in the creation of organic semiconductors and advanced polymers, where the benzothiophene unit contributes to electron delocalization and charge transport properties. The presence of the carbonyl chloride group provides a highly reactive handle for rapid and efficient coupling with a wide range of nucleophiles, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This compound is offered in high purity to ensure consistent and reliable performance in sensitive synthetic sequences. Handle with appropriate safety precautions under an inert atmosphere. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICARPJDZQGVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383673
Record name 1-benzothiophene-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-89-8
Record name 1-benzothiophene-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-5-carbonyl Chloride: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-benzothiophene-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. We will delve into its chemical structure, spectroscopic signature, synthesis, and characteristic reactions, offering insights valuable for its application in medicinal chemistry and materials science.

Molecular Structure and Identification

1-Benzothiophene-5-carbonyl chloride is a derivative of benzothiophene, a bicyclic heterocyclic compound where a benzene ring is fused to a thiophene ring. The carbonyl chloride group at the 5-position makes it a reactive acylating agent, primed for the introduction of the benzothiophene moiety into a diverse range of molecular scaffolds.

Structural Formula

The structural formula of 1-Benzothiophene-5-carbonyl chloride is presented below:

1-Benzothiophene-5-carbonyl chloride Structural Formula

Caption: Structural formula of 1-Benzothiophene-5-carbonyl chloride.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string for 1-Benzothiophene-5-carbonyl chloride is:

ClC(=O)c1cc2sccc2c1[1]

This notation provides a linear representation of the molecular structure, useful for computational chemistry applications and database searches.

Key Chemical Identifiers

A summary of the key chemical identifiers for 1-Benzothiophene-5-carbonyl chloride is provided in the table below for easy reference.

IdentifierValueSource
IUPAC Name 1-benzothiophene-5-carbonyl chloride[1]
CAS Number 1128-89-8[1]
Molecular Formula C₉H₅ClOS[1]
Molecular Weight 196.65 g/mol [1]
InChIKey YICARPJDZQGVQC-UHFFFAOYSA-N[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system. Based on the known spectrum of 1-benzothiophene-5-carbaldehyde, the chemical shifts (δ) in CDCl₃ are predicted to be in the aromatic region (7.0-8.5 ppm). The protons on the thiophene ring (H2 and H3) will likely appear as doublets, while the protons on the benzene ring (H4, H6, and H7) will exhibit a more complex splitting pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will resonate in the typical downfield region of 120-145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride group. This peak is typically observed in the range of 1770-1815 cm⁻¹. Additional bands corresponding to the C=C stretching of the aromatic rings and C-H stretching and bending vibrations will also be present.

Synthesis of 1-Benzothiophene-5-carbonyl Chloride

The most common and efficient method for the preparation of 1-Benzothiophene-5-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 1-benzothiophene-5-carboxylic acid.

Synthetic Pathway

The overall synthetic transformation is illustrated in the following diagram:

Synthesis of 1-Benzothiophene-5-carbonyl chloride 1-Benzothiophene-5-carboxylic_acid 1-Benzothiophene-5-carboxylic acid Product 1-Benzothiophene-5-carbonyl chloride 1-Benzothiophene-5-carboxylic_acid->Product Chlorination Thionyl_chloride SOCl₂ (Thionyl Chloride) Thionyl_chloride->Product Byproducts SO₂ + HCl Product->Byproducts

Caption: Synthesis of 1-Benzothiophene-5-carbonyl chloride from its carboxylic acid precursor.

Experimental Protocol

Materials:

  • 1-Benzothiophene-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dry glassware

Procedure:

  • To a solution of 1-benzothiophene-5-carboxylic acid in anhydrous toluene, add an excess of thionyl chloride (typically 2-3 equivalents).

  • The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure.

  • The crude 1-Benzothiophene-5-carbonyl chloride can be purified by vacuum distillation or recrystallization to yield the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all reagents and solvents must be anhydrous, and the reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product back to the carboxylic acid.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity and Synthetic Applications

1-Benzothiophene-5-carbonyl chloride is a versatile intermediate due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

General Reaction Mechanism

The general mechanism for the reaction of 1-Benzothiophene-5-carbonyl chloride with a nucleophile (Nu-H) is a two-step addition-elimination process.

Nucleophilic Acyl Substitution Reactants 1-Benzothiophene-5-carbonyl chloride + Nu-H Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Substituted Product + HCl Intermediate->Products Elimination of Cl⁻

Caption: General mechanism of nucleophilic acyl substitution on 1-Benzothiophene-5-carbonyl chloride.

Reactions with Amines: Amide Formation

1-Benzothiophene-5-carbonyl chloride reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Experimental Protocol (Example: Reaction with Aniline):

  • Dissolve 1-Benzothiophene-5-carbonyl chloride in a dry, inert solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of aniline (1 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in DCM.

  • Stir the reaction mixture at room temperature for a few hours.

  • Wash the reaction mixture with dilute acid, water, and brine, then dry the organic layer and remove the solvent to obtain the crude N-phenyl-1-benzothiophene-5-carboxamide.

  • The product can be further purified by recrystallization or column chromatography.

Reactions with Alcohols: Ester Formation

In a similar fashion, 1-Benzothiophene-5-carbonyl chloride reacts with alcohols to yield esters. These reactions are also often performed in the presence of a base to scavenge the generated HCl.

Experimental Protocol (Example: Reaction with Methanol):

  • Dissolve 1-Benzothiophene-5-carbonyl chloride in an excess of dry methanol.

  • Add a base such as pyridine to the mixture.

  • Stir the reaction at room temperature until completion.

  • Remove the excess methanol and pyridine under reduced pressure.

  • The resulting crude methyl 1-benzothiophene-5-carboxylate can be purified by distillation or chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Benzothiophene-5-carbonyl chloride is not widely available, its reactivity profile suggests that it should be handled with care, following the general precautions for acyl chlorides.

  • Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes. They are also lachrymators.

  • Moisture Sensitive: The compound reacts with moisture, including humidity in the air, to produce corrosive HCl gas. It should be stored and handled under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

1-Benzothiophene-5-carbonyl chloride is a valuable and reactive building block in organic synthesis. Its straightforward preparation from the corresponding carboxylic acid and its versatile reactivity with a wide range of nucleophiles make it an important intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in the laboratory.

References

  • Matrix Fine Chemicals. 1-BENZOTHIOPHENE-5-CARBONYL CHLORIDE. [Link]

  • PubChem. 1-Benzothiophene-5-carboxylic acid. [Link]

  • Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides. [Link]

Sources

Benzothiophene Scaffolds: A Technical Guide to Therapeutic Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiophene core, a bicyclic aromatic heterocycle formed by the fusion of benzene and thiophene rings, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, electronic properties, and synthetic tractability have established it as a cornerstone for the development of a diverse array of therapeutic agents.[1][3] This guide provides an in-depth exploration of the benzothiophene scaffold's therapeutic potential, moving beyond a simple catalog of activities to dissect the mechanistic rationale behind its efficacy in key disease areas. We will examine its role in oncology, infectious diseases, and central nervous system (CNS) disorders, supported by structure-activity relationship (SAR) insights, detailed experimental protocols, and pathway-specific visualizations. The clinical success of drugs such as the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , the anti-inflammatory Zileuton , and the atypical antipsychotic Brexpiprazole underscores the profound impact of this versatile chemical entity on modern medicine.[1]

The Benzothiophene Core: Physicochemical Properties and Synthetic Rationale

The therapeutic versatility of the benzothiophene scaffold stems from its unique electronic and structural characteristics. The sulfur atom in the thiophene ring introduces a region of electron density and a potential hydrogen bond acceptor, while the fused benzene ring provides a lipophilic surface crucial for interacting with hydrophobic pockets in biological targets. This arrangement allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

The synthesis of benzothiophene derivatives is well-established, with numerous strategies available to construct the core and introduce desired substituents.[4][5] These methods generally involve the cyclization of a functionalized benzene precursor containing a sulfur moiety. The choice of synthetic route is critical, as it dictates the substitution patterns achievable and the overall efficiency of the process.

Below is a generalized workflow illustrating common synthetic approaches to the benzothiophene scaffold, highlighting the decision-making process based on desired functionalization.

G cluster_start Starting Materials cluster_methods Key Cyclization Strategies cluster_product Core Scaffold A Thiophenol Derivatives M1 Cascade Reactions (e.g., with alkynes) [18] A->M1 B o-Halogenated Benzenes (e.g., o-halovinylbenzenes) M2 Transition-Metal Catalysis (e.g., Pd, Cu-catalyzed C-S coupling) [7, 18] B->M2 Requires sulfur source (e.g., K₂S, Na₂S) C Styrene Derivatives M3 Intramolecular Electrophilic Cyclization [7] C->M3 P Substituted Benzothiophene Core M1->P M2->P M3->P F Diverse Therapeutic Candidates P->F Further Functionalization (e.g., Sonogashira, Suzuki coupling)

Caption: Generalized workflow for the synthesis of benzothiophene derivatives.

Therapeutic Applications: A Mechanistic Deep Dive

The true power of the benzothiophene scaffold is revealed through its application in diverse therapeutic areas. Here, we explore its impact on oncology, infectious diseases, and CNS disorders.

Oncology

Benzothiophene derivatives have emerged as potent anticancer agents through multiple mechanisms of action, including the disruption of cellular structure and the inhibition of key metabolic enzymes.[2][6][7]

Mechanism of Action: Interference with Microtubule Dynamics

A primary anticancer strategy for benzothiophene analogs involves the inhibition of tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death through atypical apoptosis, a process often termed mitotic catastrophe.[8] This is particularly significant as many cancers develop resistance to conventional apoptosis.[8]

G cluster_cell Cancer Cell BT Benzothiophene Derivative Tubulin α/β-Tubulin Dimers BT->Tubulin Binds to tubulin MT Microtubules Tubulin->MT Polymerization Tubulin->MT Inhibited by BT MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Assembly Arrest Mitotic Arrest Spindle->Arrest Disrupted by BT Death Cell Death (Mitotic Catastrophe) Arrest->Death

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights and Key Data

Modifications to the benzothiophene core significantly impact anticancer potency. For instance, certain acrylonitrile analogs have demonstrated potent activity against various cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Citation
Compound 8 Methyl at C-5 of thiopheneHepG2 (Liver)3.9[1]
Analog 5 Acrylonitrile derivativeMDA-MB-231 (Breast)0.025[8]
Analog 6 Acrylonitrile derivativeA549 (Lung)0.015[8]
Analog 13 Acrylonitrile derivativePC-3 (Prostate)0.019[8]

Case Study: Raloxifene Raloxifene is a landmark drug that showcases the therapeutic potential of the benzothiophene scaffold. It functions as a selective estrogen receptor modulator (SERM), exhibiting estrogen agonist effects in bone tissue (preventing osteoporosis) while acting as an estrogen antagonist in breast and uterine tissues.[1][9] This dual activity makes it highly effective for preventing and treating osteoporosis in postmenopausal women and reducing the risk of invasive breast cancer.[1]

Infectious Diseases

The benzothiophene scaffold is integral to potent antimicrobial agents, particularly in the fight against fungal infections.[10][11][12]

Mechanism of Action: Dual-Action Antifungal Activity

Sertaconazole is an antifungal agent that exemplifies a sophisticated, dual mechanism of action directly linked to its benzothiophene core.[1]

  • Ergosterol Synthesis Inhibition: Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[13][14] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and fluidity, leading to cell lysis.[13]

  • Direct Membrane Disruption: Uniquely, the benzothiophene ring in sertaconazole mimics the amino acid tryptophan.[15] This allows it to integrate directly into the fungal cell membrane, forming pores that cause a rapid loss of ATP and other essential cellular components, resulting in swift fungicidal action.[15]

G cluster_membrane Fungal Cell Membrane Sert Sertaconazole Enzyme Lanosterol 14α-demethylase Sert->Enzyme Inhibits Pore Membrane Pore Formation Sert->Pore Mimics Tryptophan to form pores [16] Ergosterol Ergosterol Death Fungicidal Effect Lanosterol Lanosterol Lanosterol->Ergosterol Synthesis Loss ATP & Ion Loss Pore->Loss Loss->Death

Caption: Dual mechanism of action of the antifungal Sertaconazole.

SAR Insights and Key Data

The antimicrobial efficacy of benzothiophene derivatives is evaluated using the Minimum Inhibitory Concentration (MIC).

Compound TypeTarget OrganismMIC (µg/mL)Citation
Benzothiophene-Coumarin HybridS. aureus100 (Moderate Activity)[10]
Benzothiophene-Coumarin HybridE. coli100 (Moderate Activity)[10]
Novel Synthesized DerivativesC. albicans32 - 64[11]
Novel Synthesized DerivativesE. coli (with Polymyxin B)8 - 64[11]
Central Nervous System (CNS) Disorders

Benzothiophene's ability to cross the blood-brain barrier has made it a valuable scaffold for drugs targeting CNS disorders, including psychosis and neurodegenerative diseases like Alzheimer's.[1][16]

Mechanism of Action: Multi-Receptor Modulation in Psychosis

Atypical antipsychotics aim to modulate dopaminergic and serotonergic pathways to treat symptoms of psychosis with fewer side effects than older medications. Brexpiprazole , a benzothiophene-containing drug, exemplifies this modern approach. Its efficacy is believed to stem from a combination of:

  • Partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors. [4][17] This allows it to stabilize dopamine activity, reducing it in hyperdopaminergic states (positive symptoms) and increasing it where deficient (negative/cognitive symptoms).

  • Antagonism at serotonin 5-HT₂ₐ receptors. [4][17] This action can help alleviate sleep disturbances and may also contribute to reducing negative symptoms.[18]

G cluster_synapse Synaptic Receptor Modulation Brex Brexpiprazole D2 Dopamine D₂ Receptor Brex->D2 Partial Agonist HT1A Serotonin 5-HT₁ₐ Receptor Brex->HT1A Partial Agonist HT2A Serotonin 5-HT₂ₐ Receptor Brex->HT2A Antagonist Effect Stabilization of Dopamine/Serotonin Signaling D2->Effect HT1A->Effect HT2A->Effect

Caption: Brexpiprazole's multi-target receptor interaction profile.

Application in Alzheimer's Disease Benzothiophene derivatives are also being investigated for Alzheimer's disease.[1] They have shown high binding affinity for beta-amyloid (Aβ) plaques, which are a hallmark of the disease, making them potential candidates for diagnostic imaging agents.[19] Other derivatives have been designed as cholinesterase inhibitors, aiming to increase acetylcholine levels in the brain to improve cognitive function.[9]

Derivative TypeTargetBinding Affinity (Kᵢ)Citation
2-(4'-aminophenyl)benzothiophene analogAβ (1-42) aggregates0.28 - 6.50 nM[19]
Benzothiophene-chalcone hybridAcetylcholinesteraseIC₅₀ = 0.03 µM[9]

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be designed with internal controls and clear endpoints. Here we provide detailed, validated methodologies for the synthesis and biological evaluation of benzothiophene compounds.

Protocol: Synthesis of 3-Amino-6-fluorobenzothiophene-2-carbohydrazide

This protocol describes a key step in creating functionalized benzothiophene scaffolds for further derivatization, based on established literature.[10] The rationale is to produce a versatile intermediate with reactive handles (amino and hydrazide groups) for building a chemical library.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate (2.25g, 0.01 mol) in 50 mL of absolute ethanol in a round-bottom flask, add hydrazine hydrate (0.3 mL, 0.01 mol) at room temperature.

    • Causality: Ethanol is chosen as a polar protic solvent to dissolve the starting ester. The reaction is initiated at room temperature to ensure controlled mixing before heating.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6 hours.

    • Causality: Refluxing provides the necessary thermal energy to drive the nucleophilic acyl substitution, where the hydrazine displaces the methoxy group of the ester to form the hydrazide.

  • Reaction Monitoring (Self-Validation): Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

    • Trustworthiness: TLC provides a rapid, qualitative check on the reaction's progress, preventing premature workup or unnecessary heating.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into crushed ice. The solid product will precipitate.

    • Causality: The product is less soluble in cold water than the reactants or byproducts, causing it to precipitate out of the solution, facilitating its isolation.

  • Final Processing: Filter the separated solid, wash thoroughly with cold water to remove any residual hydrazine hydrate and salts, and dry. Recrystallize the crude product from ethyl acetate to obtain the pure compound.

    • Causality: Recrystallization is a purification technique that yields a highly pure crystalline solid, essential for accurate characterization and subsequent biological testing.

  • Characterization (Self-Validation): Confirm the structure of the final product using IR, ¹H-NMR, and Mass Spectrometry to validate its identity and purity against expected spectral data.[10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized benzothiophene derivative, a quantitative measure of its antimicrobial potency.[20]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus or C. albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Causality: A standardized inoculum is critical for reproducibility. A high density could overwhelm the compound, while a low density could give a falsely low MIC.

  • Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in DMSO and then diluted in broth) to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls (Self-Validation):

    • Positive Control: A well containing inoculum and broth but no compound (to ensure microbial growth).

    • Negative Control: A well containing only sterile broth (to check for contamination).

    • Solvent Control: A well containing inoculum and the highest concentration of DMSO used (to ensure the solvent has no antimicrobial effect).

    • Trustworthiness: These controls are essential to validate the assay. If the positive control doesn't show growth or the negative control does, the experiment is invalid.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determining MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Future Perspectives and Conclusion

The benzothiophene scaffold is a testament to the power of privileged structures in drug discovery. Its proven success across multiple therapeutic areas provides a robust foundation for future innovation.[3][7] Current research is focused on several exciting avenues: developing novel derivatives with enhanced potency and selectivity, designing multi-target ligands for complex diseases like cancer and neurodegeneration, and exploring new applications in areas such as antiviral and anti-parasitic therapies.[2][3] The continued exploration of the chemical space around the benzothiophene core, guided by a deep understanding of its mechanistic possibilities, ensures that it will remain a highly valuable scaffold for developing the next generation of medicines.

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  • Wikipedia. (2024). Brexpiprazole. Wikipedia. Available at: [Link]

  • Croxtall, J. C. & Plosker, G. L. (2009). Sertaconazole: A Review of Its Use in the Management of Superficial Mycoses in Dermatology and Gynaecology. Drugs, 69(3), 339-359. Available at: [Link]

  • Lilly Co Eli. (2002). Process for the synthesis of benzothiophenes. Google Patents.
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A Senior Application Scientist's Guide to the Synthesis of Novel Compounds from 1-Benzothiophene-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-benzothiophene scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals and a focal point of modern medicinal chemistry research.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting properties.[3][4] This technical guide provides an in-depth exploration of the synthetic utility of 1-Benzothiophene-5-carbonyl chloride, a highly versatile intermediate for the generation of novel compound libraries. As a Senior Application Scientist, this document moves beyond simple procedural descriptions to elucidate the mechanistic rationale and field-proven strategies behind key transformations. We will detail robust protocols for the synthesis of carboxamides, esters, and ketones, and the construction of more complex heterocyclic systems. The methodologies presented herein are designed to be self-validating, ensuring researchers can confidently and reproducibly expand their chemical space around this valuable core.

The 1-Benzothiophene Core: A Cornerstone of Medicinal Chemistry

The fusion of a benzene ring with a thiophene ring creates the 1-benzothiophene (benzo[b]thiophene) system, a structure that has proven to be exceptionally fruitful in drug discovery.[1] The sulfur-containing heterocycle offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capability, making it an effective pharmacophore. Its structural versatility is showcased in a range of approved drugs, including:

  • Raloxifene (Evista): A selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis.

  • Zileuton (Zyflo): A 5-lipoxygenase inhibitor used in the management of asthma.

  • Sertaconazole (Ertaczo): An antifungal agent used to treat skin infections.[1]

The demonstrated therapeutic success of these agents underscores the value of exploring novel derivatives of the benzothiophene scaffold.[2] 1-Benzothiophene-5-carbonyl chloride serves as an ideal starting point for this exploration. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, primed for reaction with a wide array of nucleophiles to create diverse and potentially bioactive molecules.

Core Synthetic Workflow: From Acyl Chloride to Diverse Libraries

The primary reactivity of 1-Benzothiophene-5-carbonyl chloride is governed by nucleophilic acyl substitution. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the chloride leaving group regenerates the carbonyl and yields the acylated product. This fundamental mechanism opens the door to several critical classes of transformations.

Below is a diagram illustrating the central role of this starting material in accessing diverse chemical functionalities.

G start 1-Benzothiophene-5-carbonyl chloride amides 1-Benzothiophene-5-carboxamides start->amides Amide Coupling esters 1-Benzothiophene-5-carboxylates start->esters Esterification ketones Aryl-(1-benzothiophen-5-yl)methanones start->ketones Friedel-Crafts Acylation hydrazide 1-Benzothiophene-5-carbohydrazide start->hydrazide Hydrazinolysis amines Primary/Secondary Amines (R¹R²NH) amines->amides alcohols Alcohols (R³OH) alcohols->esters arenes Arenes/Heteroarenes arenes->ketones hydrazine Hydrazine (NH₂NH₂) hydrazine->hydrazide heterocycles Pyrazoles, Oxadiazoles, etc. hydrazide->heterocycles Cyclization

Caption: Synthetic pathways from 1-Benzothiophene-5-carbonyl chloride.

Key Synthetic Transformations and Protocols

This section provides detailed methodologies for the most critical reactions, grounded in established chemical principles and practical laboratory experience.

Synthesis of 1-Benzothiophene-5-carboxamides

Amide bond formation is arguably the most prevalent reaction in medicinal chemistry.[5] The reaction of 1-Benzothiophene-5-carbonyl chloride with a primary or secondary amine is a straightforward and high-yielding method to produce a diverse library of amides.

Expertise & Causality:

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is crucial.[6] Its role is to scavenge the HCl generated during the reaction. Using a nucleophilic base (like pyridine in some cases, or an excess of the reactant amine) can lead to side reactions and purification challenges. DIEA is often preferred for sterically hindered amines.

  • Solvent Choice: An inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is essential to prevent reaction with the solvent. DCM is an excellent choice due to its low boiling point, facilitating easy removal post-reaction.

  • Temperature Control: The reaction is often initiated at 0 °C. This is a critical control measure to manage the exothermic nature of the reaction between an acyl chloride and an amine, preventing potential side reactions and degradation of starting materials.[] The reaction is then typically allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of N-benzyl-1-benzothiophene-5-carboxamide

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.1 eq., e.g., 1.1 mmol, 118 mg) and DIEA (1.5 eq., e.g., 1.5 mmol, 194 mg, 260 µL) in anhydrous DCM (10 mL).

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Prepare a solution of 1-Benzothiophene-5-carbonyl chloride (1.0 eq., e.g., 1.0 mmol, 196.5 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure product.

  • Self-Validation (Characterization): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The IR spectrum should show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

Synthesis of 1-Benzothiophene-5-carboxylates (Esters)

Esterification provides another avenue for diversification, modulating properties like solubility and cell permeability. The reaction with alcohols, often catalyzed by a mild base, proceeds efficiently.

Expertise & Causality:

  • Catalyst: While the reaction can proceed without a catalyst, a non-nucleophilic base like pyridine or DMAP (4-dimethylaminopyridine) is often used in catalytic amounts to accelerate the reaction.[8] The base activates the alcohol, increasing its nucleophilicity.

  • Stoichiometry: Using the alcohol as the limiting reagent is standard, but for simple, inexpensive alcohols like methanol or ethanol, they can be used as the solvent to drive the reaction to completion.[9]

Experimental Protocol: Synthesis of Methyl 1-benzothiophene-5-carboxylate

  • Setup: To a solution of 1-Benzothiophene-5-carbonyl chloride (1.0 eq.) in anhydrous THF (10 mL) at 0 °C, add anhydrous methanol (1.2 eq.) followed by the slow addition of pyridine (1.2 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up & Purification: Quench with water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

  • Self-Validation (Characterization): The IR spectrum will show a characteristic ester C=O stretch around 1715-1735 cm⁻¹. NMR and MS will confirm the full structure.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that attaches the 1-benzothiophene-5-carbonyl moiety to an aromatic or heteroaromatic ring, creating novel ketone structures.[10]

Expertise & Causality:

  • Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required. It coordinates to the carbonyl oxygen of the acyl chloride, which then allows the chloride to leave, forming a highly electrophilic acylium ion. This species is reactive enough to overcome the aromaticity of the substrate.[11][12]

  • Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is necessary because it complexes with the product ketone, deactivating it. Therefore, slightly more than one equivalent of AlCl₃ is typically used.

  • Solvent: A non-reactive solvent such as DCM or carbon disulfide (CS₂) is required.[13]

Experimental Protocol: Synthesis of (1-Benzothiophen-5-yl)(phenyl)methanone

  • Catalyst Suspension: In a flame-dried, three-neck flask under N₂, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Acyl Chloride Addition: Add a solution of 1-Benzothiophene-5-carbonyl chloride (1.0 eq.) in DCM (5 mL) dropwise. Stir for 15 minutes at 0 °C.

  • Arene Addition: Add benzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir for 3-5 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Self-Validation (Characterization): The product will show a ketone C=O stretch in the IR spectrum (approx. 1680-1700 cm⁻¹).

Data Summary of Synthetic Transformations

The following table summarizes the key transformations discussed, providing a clear overview for researchers planning a synthetic campaign.

Reaction Class Nucleophile/Reagent Key Conditions Resulting Functional Group Potential Application Area
Amide SynthesisPrimary/Secondary AminesDIEA or TEA, DCM, 0°C to RTCarboxamideBroad (Anticancer, Antimicrobial)
EsterificationAlcoholsPyridine or DMAP (cat.), THF, RTCarboxylate EsterProdrugs, Physicochemical Modulation
Friedel-Crafts AcylationArenes (e.g., Benzene)AlCl₃ (>1 eq.), DCM, 0°C to RTKetoneKinase Inhibitors, Receptor Ligands
HydrazinolysisHydrazine HydrateEthanol, RefluxCarbohydrazideIntermediate for Heterocycles

Advanced Strategies: Heterocycle Construction

The utility of 1-Benzothiophene-5-carbonyl chloride extends to the synthesis of more complex fused or appended heterocyclic systems. For instance, reaction with hydrazine produces the 1-benzothiophene-5-carbohydrazide intermediate.[14][15] This hydrazide is a valuable building block itself. For example, reacting it with acetylacetone can yield a pyrazole derivative, while reaction with a substituted benzaldehyde can lead to a hydrazone, which can be further cyclized into 1,3,4-oxadiazoles. These multi-step pathways significantly broaden the accessible chemical diversity from the initial acyl chloride.

Conclusion

1-Benzothiophene-5-carbonyl chloride is a robust and versatile starting material for medicinal chemistry and drug discovery programs. Its high reactivity enables facile access to extensive libraries of amides, esters, ketones, and more complex heterocyclic derivatives through well-established, reliable, and scalable synthetic protocols. The foundational reactions detailed in this guide—amide coupling, esterification, and Friedel-Crafts acylation—provide the essential tools for researchers to probe the structure-activity relationships of the 1-benzothiophene scaffold. By understanding the causality behind experimental choices, scientists can troubleshoot and optimize these transformations to accelerate the discovery of novel therapeutic agents.

References

  • Akolkar, N. R., Darekar, P., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • Synthesis and pharmacological investigation of benzothiophene heterocycles. (2009). ResearchGate. [Link]

  • Mondal, S., & Panda, G. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(54), 28317–28358. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Corrosion and Materials Degradation. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1072-1098. [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (2012).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube. [Link]

  • Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2023). Taylor & Francis Online. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. [Link]

  • Scope of benzothiophene derivatives. (2021). ResearchGate. [Link]

  • Acylation of thiophene. (1947).
  • Echinothiophene, a Novel Benzothiophene Glycoside from the Roots of Echinops grijissii. (1999). ACS Publications. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation MECHANISM. (2017). YouTube. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • solvent-free synthesis of amide: a novel technique of green chemistry. (2021). ResearchGate. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to the Reactivity of the Acyl Chloride Group in Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, prized for its diverse biological activities and valuable electronic properties.[1][2] The introduction of an acyl chloride group onto this heterocyclic system creates a highly versatile and reactive intermediate, unlocking a vast chemical space for the synthesis of novel derivatives. This guide provides an in-depth exploration of the synthesis and reactivity of benzothiophene acyl chlorides. We will delve into the causality behind experimental choices for key transformations, including nucleophilic acyl substitution, reductions, and modern cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to serve as a practical resource for researchers aiming to leverage the synthetic potential of these important building blocks.

Introduction: The Strategic Importance of Benzothiophene Acyl Chlorides

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a cornerstone of modern drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties.[3][4] Notable drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature the benzothiophene core, highlighting its clinical significance.[1]

The functionalization of this scaffold is key to modulating its biological activity. The acyl chloride group (-COCl) serves as an exceptionally powerful synthetic handle for this purpose. As a highly reactive derivative of a carboxylic acid, the acyl chloride's carbonyl carbon is strongly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This high reactivity allows for the efficient construction of amides, esters, ketones, and other functionalities under mild conditions, providing a gateway to diverse libraries of compounds for screening and development.

This guide will focus on the chemistry of the acyl chloride group once it is attached to the benzothiophene ring, typically at the C2 or C3 position.

Synthesis of Benzothiophene Acyl Chlorides

The most direct and common method for preparing benzothiophene acyl chlorides is the treatment of the corresponding benzothiophene carboxylic acid with a chlorinating agent. The choice of reagent is critical and depends on the stability of the substrate and the desired purity of the final product.

Key Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A widely used, inexpensive reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. This is often the reagent of choice for robust substrates.

  • Oxalyl Chloride ((COCl)₂): A milder and often more effective reagent, particularly for sensitive substrates. It typically requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO₂, CO, HCl) are all gaseous.

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbonyl chloride

This protocol describes a typical lab-scale synthesis from the corresponding carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Rotary evaporator, magnetic stirrer, condenser, drying tube (CaCl₂)

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, suspend benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (or toluene).

  • Reagent Addition (Thionyl Chloride): Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The mixture will typically become a clear solution as the reaction proceeds.

  • Reagent Addition (Oxalyl Chloride): Cool the suspension to 0 °C. Slowly add oxalyl chloride (1.5-2.0 eq), followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (typically 40 °C for DCM or higher for toluene) and stir for 2-4 hours. Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the formation of the methyl ester.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. To ensure all volatile byproducts are removed, the resulting crude acyl chloride can be co-evaporated with anhydrous toluene (2-3 times).

  • Purity: The resulting benzothiophene-2-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization, though its high reactivity makes this challenging.

The Core Reactivity: Nucleophilic Acyl Substitution

The cornerstone of benzothiophene acyl chloride chemistry is the nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon is readily attacked by nucleophiles, proceeding through a tetrahedral intermediate followed by the elimination of the excellent chloride leaving group.[5]

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: Mechanism of Nucleophilic Acyl Substitution.

This fundamental pathway enables the synthesis of a wide variety of derivatives as detailed below.

Synthesis of Amides (Aminolysis)

The reaction with ammonia, primary amines, or secondary amines is typically rapid and high-yielding, producing primary, secondary, and tertiary amides, respectively. These reactions are crucial in drug development as the amide bond is a key feature of many biologically active molecules.

Causality: A non-basic solvent like THF or DCM is used to prevent reaction with the acyl chloride. An excess of the amine (at least 2 equivalents) or the addition of a non-nucleophilic base (like triethylamine or pyridine) is required. The first equivalent of amine acts as the nucleophile, while the second neutralizes the HCl byproduct, preventing the protonation and deactivation of the reacting amine.

  • Dissolve benzo[b]thiophene-2-carbonyl chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • In a separate flask, dissolve benzylamine (2.2 eq) in anhydrous THF.

  • Add the benzylamine solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor completion by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl (to remove excess amine), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Esters (Alcoholysis)

Esters are readily formed by reacting the acyl chloride with an alcohol or phenol.[6] The reaction is often catalyzed by a weak base like pyridine or triethylamine, which acts as a nucleophile catalyst and an HCl scavenger.[7]

Causality: Phenols are less nucleophilic than aliphatic alcohols. Therefore, their reaction often requires heating or the use of a stronger base to form the more nucleophilic phenoxide ion.[7]

  • Dissolve benzo[b]thiophene-3-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) followed by anhydrous methanol (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-6 hours.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the ester, which can be purified by chromatography.[3]

Advanced Transformations of the Acyl Chloride Group

Beyond simple substitution, the acyl chloride group is a precursor to other important functional groups through reduction and carbon-carbon bond-forming reactions.

Reduction Reactions

The reduction of benzothiophene acyl chlorides can be controlled to yield either aldehydes or primary alcohols, depending on the reducing agent's strength.

  • Reduction to Aldehydes: Strong reducing agents like LiAlH₄ will reduce the acyl chloride all the way to the primary alcohol because the intermediate aldehyde is also readily reduced.[8] To stop at the aldehyde stage, a less reactive, sterically hindered hydride reagent is essential. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is the reagent of choice for this transformation, typically performed at low temperatures (-78 °C) to prevent over-reduction.[8][9]

  • Reduction to Primary Alcohols: Potent hydride sources like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) will efficiently reduce the acyl chloride to the corresponding primary alcohol.[8]

Table 1: Summary of Reduction Reactions
Desired ProductReagentTypical ConditionsCausality/Notes
AldehydeLiAl(OtBu)₃HAnhydrous THF, -78 °CBulky t-butoxy groups moderate the reactivity of the hydride, preventing over-reduction of the intermediate aldehyde.[8]
Primary AlcoholLiAlH₄Anhydrous THF or Et₂O, 0 °C to RTHighly reactive; reduces both the acyl chloride and the intermediate aldehyde. Requires a separate aqueous workup.
Primary AlcoholNaBH₄THF/MeOH, 0 °C to RTMilder than LiAlH₄ but still effective for reducing acyl chlorides to alcohols.
Acylative Cross-Coupling: The Suzuki-Miyaura Reaction

Modern synthetic chemistry has leveraged palladium-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and functional group tolerance. The acylative Suzuki-Miyaura reaction allows for the coupling of a benzothiophene acyl chloride with an organoboron reagent (e.g., a boronic acid) to form a ketone.[10][11] This method is a powerful alternative to traditional Friedel-Crafts acylation or reactions with highly reactive organometallics (like Grignard reagents), which can suffer from poor selectivity and side reactions.[10]

Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the acyl chloride, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. Unlike many Suzuki couplings, this reaction often proceeds without an external base.[11]

Diagram: Acylative Suzuki-Miyaura Coupling Workflow

G Start Benzo[b]thiophene Acyl Chloride Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Reaction Product Benzo[b]thienyl Ketone Reaction->Product C-C Bond Formation Purification Workup & Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from 1-Benzothiophene-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive, technically-grounded framework for the synthesis, screening, and mechanistic evaluation of novel anti-inflammatory drug candidates derived from the versatile starting scaffold, 1-Benzothiophene-5-carbonyl chloride.

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The benzothiophene core, a bicyclic system consisting of a fused benzene and thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to possess a wide spectrum of biological activities, including notable anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] This structural versatility makes benzothiophene an attractive starting point for novel drug discovery programs.[2][5]

Specifically, 1-Benzothiophene-5-carbonyl chloride is an ideal starting material. The highly reactive acyl chloride group at the 5-position serves as a versatile chemical handle, enabling the straightforward synthesis of a diverse library of amide, ester, and ketone derivatives. This derivatization is crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological profile of potential drug candidates.

This guide outlines a logical, multi-stage workflow designed to efficiently identify and characterize potent anti-inflammatory agents from a library of novel 1-benzothiophene derivatives. The workflow progresses from targeted chemical synthesis through a cascade of in vitro and in vivo assays, culminating in the elucidation of the underlying mechanism of action.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: MoA & In Vivo Validation A 1-Benzothiophene- 5-carbonyl chloride (Starting Material) B Chemical Derivatization (Amidation, Esterification, etc.) A->B C Compound Library (Purification & Characterization) B->C D Primary Screen: Inhibition of Protein Denaturation C->D Screening E Cell-Based Assay: LPS-Stimulated Macrophages D->E F Cytotoxicity Screen: MTT Assay E->F G Hit Identification: Potent & Non-toxic Compounds F->G H Mechanism of Action Study: Western Blot (NF-κB Pathway) G->H Validation I In Vivo Efficacy Model: Carrageenan-Induced Paw Edema H->I J Lead Candidate Selection I->J

Figure 1: A high-level overview of the drug discovery workflow.

PART 1: SYNTHESIS OF A 1-BENZOTHIOPHENE DERIVATIVE LIBRARY

Causality Behind Experimental Choices

The acyl chloride moiety of 1-Benzothiophene-5-carbonyl chloride is an electrophilic center highly susceptible to nucleophilic attack. By reacting it with a diverse panel of primary or secondary amines, alcohols, or other nucleophiles, we can rapidly generate a library of compounds with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk). These variations are critical for modulating biological activity and exploring the SAR. Amidation is a particularly robust and common reaction for this purpose.

Protocol 1: General Procedure for Amide Synthesis

This protocol details the synthesis of N-benzyl-1-benzothiophene-5-carboxamide as a representative example. This method can be adapted for a wide range of amines.

Materials:

  • 1-Benzothiophene-5-carbonyl chloride

  • Benzylamine (or other amine of choice)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 1-Benzothiophene-5-carbonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Addition of Reagents: In a separate vial, dissolve the chosen amine (e.g., benzylamine, 1.1 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 15-20 minutes with vigorous stirring.

    • Scientist's Note: The excess base (TEA) is necessary to quench the HCl gas generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride spot has been consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amine and TEA)

    • Saturated NaHCO₃ solution (to remove any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: IN VITRO SCREENING CASCADE FOR ANTI-INFLAMMATORY ACTIVITY

A tiered approach is essential for efficiently screening the compound library. This cascade filters compounds based on potency and cytotoxicity, ensuring that only the most promising candidates advance.

Tier 1: Primary Screening - Broad Anti-Inflammatory Potential

Protocol 2: Inhibition of Protein Denaturation Assay

Principle: Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent thermally-induced protein (e.g., bovine serum albumin) denaturation serves as a simple, rapid, and cost-effective preliminary screen for anti-inflammatory activity.[6]

Procedure:

  • Preparation: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8). Prepare stock solutions of test compounds and a reference drug (e.g., Diclofenac sodium) in DMSO.

  • Assay Setup: In a 96-well plate, add 180 µL of the BSA solution to each well.

  • Compound Addition: Add 20 µL of the test compound solution to achieve final concentrations ranging from 10 to 500 µg/mL. Include wells for a vehicle control (DMSO) and the reference drug.

  • Incubation: Incubate the plate at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by incubating the plate in a water bath at 72 °C for 5 minutes.

  • Cooling: Cool the plate to room temperature.

  • Measurement: Read the absorbance (turbidity) at 660 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

Tier 2: Cell-Based Efficacy and Cytotoxicity

Protocol 3: LPS-Induced Inflammation in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO).[7] This assay measures the ability of test compounds to suppress this response.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (or vehicle control) and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for cytokine and NO analysis. Store at -80 °C if not used immediately.

Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines in the collected cell culture supernatants.

Procedure:

  • Follow the manufacturer's protocol for the specific TNF-α and IL-6 ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards, controls, and the collected supernatants to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution (e.g., TMB) and stop the reaction.

  • Read the absorbance at 450 nm and calculate the cytokine concentrations by interpolating from the standard curve.

Protocol 5: Quantification of Nitric Oxide (Griess Assay)

Principle: The Griess test measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant.

Procedure:

  • Add 50 µL of the collected supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Read the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 6: Cell Viability (MTT Assay)

Principle: This assay is performed in parallel to the inflammation assay to ensure that the reduction in inflammatory mediators is not a result of cell death. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.

Procedure:

  • Seed and treat cells with the test compounds for 24 hours as described in Protocol 3, but without LPS stimulation.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation and Hit Selection

Summarize the in vitro data to facilitate hit identification. Calculate the IC₅₀ (concentration for 50% inhibition of cytokine/NO) and CC₅₀ (concentration for 50% cytotoxicity) values.

Compound IDTNF-α IC₅₀ (µM)IL-6 IC₅₀ (µM)NO IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀ for TNF-α)
BZT-00115.221.518.9>100>6.5
BZT-0025.88.17.2>100>17.2
Hit Cpd <10 <10 <10 >50 >5

Hit Criteria: Compounds with low micromolar or better IC₅₀ values and a selectivity index (SI) greater than 5 are considered promising "hits" for further investigation.

PART 3: MECHANISM OF ACTION (MoA) ELUCIDATION

Understanding how a hit compound exerts its anti-inflammatory effect is critical. A primary target for investigation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of inflammation.[8][9]

G cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_cyto NF-κB (p65/p50) IκBα IKK->NFkB_cyto Phosphorylates IκBα IkB p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB_cyto->IkB Degradation of p-IκBα NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus BZT Benzothiophene Derivative BZT->IKK Inhibits

Figure 2: The canonical NF-κB signaling pathway.

Principle: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[10] Pro-inflammatory stimuli like LPS trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[9][10] An effective inhibitor might prevent the phosphorylation or degradation of IκBα.

Protocol 7: Western Blot Analysis of IκBα Phosphorylation

Procedure:

  • Sample Preparation:

    • Seed and treat RAW 264.7 cells with hit compounds as in Protocol 3, but for a shorter duration (e.g., stimulate with LPS for 30 minutes).

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Scrape the cells, collect the lysate, and centrifuge at 16,000 x g for 20 min at 4 °C.[11]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer. Add Laemmli sample buffer and boil at 95-100 °C for 5 minutes to denature the proteins.[12]

    • Load the samples onto a polyacrylamide gel (e.g., 12%) along with a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Phospho-IκBα (p-IκBα)

      • Total IκBα

      • β-actin or GAPDH (as a loading control)

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Expected Result: An effective compound will reduce the LPS-induced band intensity for p-IκBα compared to the LPS-only control, while the levels of total IκBα and the loading control remain unchanged.

PART 4: IN VIVO EFFICACY VALIDATION

In vitro hits must be tested in a whole-organism model to confirm efficacy and assess their initial safety profile.[6] The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[13][14]

G Carrageenan Carrageenan Injection (Subplantar) Phase1 Early Phase (0-2.5h) Release of Histamine, Serotonin, Bradykinin Carrageenan->Phase1 Phase2 Late Phase (3-6h) Prostaglandin (PGE2) production Neutrophil Infiltration Cytokine Release (TNF-α, IL-1β) Phase1->Phase2 Edema Edema, Erythema, Hyperalgesia Phase2->Edema BZT Benzothiophene Derivative BZT->Phase2 Inhibits

Figure 3: The biphasic inflammatory response in the carrageenan model.

Protocol 8: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response.[14] The early phase involves the release of histamine and serotonin, while the late phase is primarily mediated by prostaglandins and cytokines.[14] Test compounds are evaluated for their ability to reduce the paw swelling (edema) in the late phase.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • 1% w/v carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Reference drug (e.g., Indomethacin)

  • Plebthysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Reference Drug (receives Indomethacin + carrageenan)

    • Group 3-5: Test Groups (receive different doses of the hit compound + carrageenan)

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.[13]

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[15]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[13][15]

  • Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, and 4 hours post-carrageenan injection.[13]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Ethics Committee (IAEC).

Conclusion

This application guide provides a robust, integrated strategy for leveraging 1-Benzothiophene-5-carbonyl chloride as a scaffold for the development of novel anti-inflammatory agents. By systematically applying this workflow—from rational synthesis and tiered in vitro screening to mechanistic studies and in vivo validation—researchers can efficiently identify and advance promising lead candidates for further preclinical development.

References

  • Books, S. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Unknown. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • PubMed Central (PMC). (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • Unknown. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Abcam. (n.d.). Western blot protocol.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • PubMed. (n.d.). NF-κB signaling in inflammation.
  • Unknown. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • International journal of pharmaceutical sciences. (n.d.). Benzothiophene: Assorted Bioactive Effects.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Benchchem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Wikipedia. (n.d.). NF-κB.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.

Sources

Troubleshooting & Optimization

purification challenges for crude 1-Benzothiophene-5-carbonyl chloride products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Benzothiophene-5-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this highly reactive intermediate. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The primary challenge in handling 1-Benzothiophene-5-carbonyl chloride stems from the high reactivity of the acyl chloride functional group. This moiety is extremely susceptible to hydrolysis, even from atmospheric moisture, leading to the formation of the corresponding carboxylic acid, which is often the principal impurity in crude samples.[1][2][3][4] Therefore, all operations must be conducted under strictly anhydrous conditions.[1][3]

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered with crude 1-Benzothiophene-5-carbonyl chloride, offering probable causes and actionable solutions.

Problem 1: Final product shows a broad signal in ¹H NMR (~11-13 ppm) and a broad O-H stretch in IR (~2500-3300 cm⁻¹).
  • Probable Cause: This is the classic signature of contamination with 1-Benzothiophene-5-carboxylic acid, the hydrolysis product. The acyl chloride has readily reacted with water during the reaction workup or subsequent purification steps. Even brief exposure to humid air can cause significant degradation.[2][4]

  • Solution Pathway:

    • Anhydrous Workup: Re-evaluate your workup procedure. Ensure all solvents are rigorously dried, and the reaction is quenched and extracted under an inert atmosphere (e.g., Nitrogen or Argon). Use of a separatory funnel should be done swiftly, and glassware must be oven or flame-dried.[5]

    • Chemical Conversion (Last Resort): If the crude material is heavily contaminated, it may be more efficient to convert the entire batch back to the acyl chloride. Treat the crude mixture with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM or Toluene).[6][7] The excess chlorinating agent and solvent can then be removed in vacuo.

    • Azeotropic Removal of HCl: After re-chlorination, co-evaporate the mixture with dry toluene several times on a rotary evaporator to remove residual HCl and SOCl₂.

Problem 2: The crude product is a dark brown or black tar-like substance.
  • Probable Cause: The color is likely due to high-molecular-weight polymeric byproducts, residual catalysts from the benzothiophene synthesis, or thermal degradation.[8] Friedel-Crafts type reactions, which are sometimes used to install the carbonyl group, can be particularly prone to generating colored impurities.

  • Solution Pathway:

    • Activated Charcoal Treatment: Dissolve the crude product in a minimal amount of a dry, inert solvent (e.g., dichloromethane or toluene). Add a small amount (1-2% w/w) of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® or silica gel. This is often effective at adsorbing color bodies.[8]

    • Short-Path Distillation: If the product is thermally stable enough, high-vacuum short-path distillation (e.g., using a Kugelrohr apparatus) is the most definitive method for purification. This technique minimizes the residence time at high temperatures, reducing the risk of decomposition.[9] A patent on a similar compound, 5-chlorothiophene-2-carbonyl chloride, suggests reduced pressure distillation as the final purification step.[10]

Problem 3: Product decomposes upon attempted distillation, even under vacuum.
  • Probable Cause: 1-Benzothiophene-5-carbonyl chloride, like many acyl chlorides, can be thermally labile. The decomposition temperature may be reached before the boiling point, even under a standard laboratory vacuum.

  • Solution Pathway:

    • Lower the Pressure: A standard rotary evaporator vacuum (~10-20 mmHg) may not be sufficient. Employ a high-vacuum pump (<1 mmHg) to significantly lower the boiling point.

    • Avoid Distillation - Use Recrystallization: If distillation is not feasible, recrystallization is the preferred alternative. The key is selecting an appropriate anhydrous, non-protic solvent system.

Problem 4: Cannot find a suitable solvent for recrystallization.
  • Probable Cause: The polarity and solubility profile of the acyl chloride and its impurities are too similar, or the product oils out from the solution.

  • Solution Pathway:

    • Systematic Solvent Screening: Test a range of dry, non-protic solvents of varying polarity. Start with nonpolar solvents where the product is sparingly soluble at room temperature but soluble when hot.

    • Use a Co-solvent System: If a single solvent fails, use a co-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (like dry dichloromethane) and then slowly add a "poor" solvent (like dry hexane) at an elevated temperature until turbidity is observed. Allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing the purified 1-Benzothiophene-5-carbonyl chloride? A: The purified product is sensitive to moisture and air.[3] It should be stored in a tightly sealed container (preferably with a PTFE-lined cap) under an inert atmosphere (Argon or Nitrogen).[1] For long-term stability, storage in a freezer at -20°C is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.[11]

Q2: Can I use silica gel column chromatography for purification? A: This is strongly discouraged. Standard silica gel contains adsorbed water and has a protic surface (Si-OH groups), which will rapidly degrade the acyl chloride on the column, leading to very low or zero recovery of the desired product. If chromatography is absolutely necessary, one might consider rigorously dried silica gel and non-protic eluents, but this is a high-risk, low-reward strategy.[12][13][14]

Q3: How can I monitor the purification process effectively? A:

  • Thin-Layer Chromatography (TLC): Use a non-protic eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). The carboxylic acid impurity will typically have a lower Rf value (more polar) than the acyl chloride. Visualization can be done with a UV lamp.[5]

  • ¹H NMR Spectroscopy: This is excellent for checking for the disappearance of the carboxylic acid proton (~11-13 ppm) and any unreacted starting materials.

  • Infrared (IR) Spectroscopy: The most direct method. Look for the sharp, characteristic C=O stretch of the acyl chloride (typically ~1770-1810 cm⁻¹) and the complete absence of the broad O-H stretch of the carboxylic acid.

Q4: What are the key considerations when choosing a recrystallization solvent? A: The ideal solvent must be anhydrous and non-protic . It should not react with the acyl chloride. Suitable candidates are hydrocarbons and chlorinated solvents. A summary is provided in the table below.

SolventBoiling Point (°C)Properties & CompatibilityPrimary Use Case
Hexane(s) 69Nonpolar. Good for precipitating the product from a more polar solvent.As an anti-solvent or for final product washing.
Toluene 111Aromatic, nonpolar. Higher boiling point allows for good dissolution.Single-solvent recrystallization for less polar compounds.
Dichloromethane (DCM) 40Moderately polar. Good solvent for many organics. Low boiling point.As the "good" solvent in a co-solvent system with Hexane.
Diethyl Ether 35Can contain peroxides and water. Use freshly distilled from a drying agent.Can be used, but extreme caution regarding purity is needed.

Visualized Workflows & Pathways

Degradation Pathway

The primary reaction that compromises product purity is hydrolysis. This simple but critical pathway underscores the need for anhydrous conditions at every stage of handling.

G cluster_main Primary Degradation Pathway Product 1-Benzothiophene-5-carbonyl chloride Impurity 1-Benzothiophene-5-carboxylic acid Product->Impurity Hydrolysis Byproduct HCl Impurity->Byproduct forms Reagent H₂O (Moisture) Reagent->Impurity

Caption: The hydrolysis of the acyl chloride to its carboxylic acid.

Purification Decision Workflow

This flowchart provides a logical sequence for diagnosing issues with your crude product and selecting the appropriate purification strategy.

G Start Analyze Crude Product (TLC, ¹H NMR, IR) Check_Hydrolysis Significant Hydrolysis (Carboxylic Acid Present)? Start->Check_Hydrolysis Check_Color Product is Dark / Tarry? Check_Hydrolysis->Check_Color No Rechlorinate Treat with SOCl₂ or Oxalyl Chloride Check_Hydrolysis->Rechlorinate Yes Check_Purity Product is Solid & Reasonably Clean? Check_Color->Check_Purity No Charcoal Activated Charcoal Treatment Check_Color->Charcoal Yes Distill High-Vacuum Short-Path Distillation Check_Purity->Distill No Recrystallize Recrystallize from Anhydrous Solvent Check_Purity->Recrystallize Yes Rechlorinate->Start Re-analyze Charcoal->Distill End Pure Product Distill->End Recrystallize->End

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization under Inert Atmosphere

This protocol is recommended for crude products that are solid and relatively free of color.

  • Preparation: Oven-dry all glassware (an Erlenmeyer flask with a sidearm, a Büchner funnel, and a filter flask) and allow it to cool under a stream of dry nitrogen or argon.

  • Dissolution: Place the crude solid into the Erlenmeyer flask. Under a positive pressure of inert gas, add the minimum amount of a hot, anhydrous recrystallization solvent (e.g., Toluene) to just dissolve the solid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization is slow to initiate, gently scratch the inside of the flask with a glass rod. Once crystals begin to form, you may place the flask in an ice bath or freezer to maximize recovery.

  • Filtration: Set up the Büchner funnel and filter flask. Maintain a positive pressure of inert gas over the funnel. Quickly filter the cold slurry, wash the crystals with a small amount of cold, fresh solvent, and then allow the crystals to dry on the filter under a continued stream of inert gas to remove bulk solvent.

  • Drying: Transfer the crystalline product to a vacuum desiccator and dry under high vacuum to remove all residual solvent.

Protocol 2: High-Vacuum Distillation (Kugelrohr)

This method is ideal for liquid or low-melting solid crude products, especially those with color impurities.

  • Apparatus Setup: Assemble a Kugelrohr apparatus. Lightly grease all joints with high-vacuum grease. Ensure the receiving flasks are positioned correctly.

  • Loading: Load the crude product into the distillation flask. It is advisable to add a small, PTFE-coated stir bar if the sample is not too viscous.

  • Evacuation: Connect the apparatus to a high-vacuum line protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system to the desired pressure (<1 mmHg).

  • Distillation: Once the vacuum is stable, begin gently heating the distillation flask using the Kugelrohr oven. Start the stirring if a stir bar was added.

  • Collection: The product will distill and collect in the first cooled receiving bulb. Collect the main fraction, leaving behind the high-boiling colored residue.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly venting the system with an inert gas. Do not vent with air, as the hot product residue can react.

References

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (ch. 12, pp. 352-382). Royal Society of Chemistry.
  • Turan, Z., Yılmaz, F., & Çetinkaya, Y. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(119).
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis and pharmacological investigation of benzothiophene heterocycles.
  • Wang, L., et al. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing.
  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Rossi, R., et al. (2022).
  • ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved from [Link]

  • BASF. (n.d.).
  • American Chemical Society. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019).
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • Indian Academy of Sciences. (2018).
  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

  • Singh, K., & Kumar, Y. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research.
  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

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Technical Support Center: Scaling Up 1-Benzothiophene-5-carbonyl chloride Reactions Safely

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the safe and efficient scale-up of reactions involving 1-Benzothiophene-5-carbonyl chloride. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges and hazards you may encounter. Our focus is on providing not just protocols, but the underlying scientific principles to ensure your scale-up process is both successful and, above all, safe.

Section 1: Foundational Safety and Hazard Analysis

Before any scale-up, a thorough understanding of the reagent's hazards is paramount. This section addresses the fundamental safety questions you should be asking.

Q1: What are the primary hazards associated with 1-Benzothiophene-5-carbonyl chloride?

A1: 1-Benzothiophene-5-carbonyl chloride is a reactive acyl chloride. Its primary hazards stem from its high reactivity, particularly with water and other nucleophiles.[1] Key hazards include:

  • Corrosivity: It causes severe skin burns and serious eye damage.[2][3] Contact with skin or eyes requires immediate and prolonged rinsing with water, and prompt medical attention is essential.[2]

  • Reactivity with Water: It reacts with water, including moisture in the air, to release toxic and corrosive hydrogen chloride (HCl) gas.[2] This reaction is exothermic and can lead to a pressure buildup in closed systems.

  • Inhalation Hazard: The compound itself and the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation and burns.[2][4] All handling must be performed in a well-ventilated chemical fume hood.[2]

  • Incompatible Materials: It reacts vigorously with alcohols, bases, and strong oxidizing agents.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[4]

  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

  • Protective Clothing: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron or suit is necessary to protect against skin contact.[5]

  • Respiratory Protection: While a fume hood is the primary engineering control, a respirator with an appropriate acid gas cartridge may be necessary for emergency situations.[6]

Q3: We are planning our first 100g scale reaction. What is the most critical safety consideration that differs from a 1g scale?

A3: The most critical difference is heat management . Chemical reactions generate heat, and the amount of heat produced scales with the volume of the reaction (a cubic function).[7] However, the ability of the reactor to dissipate that heat only scales with the surface area (a square function).[7] This surface-area-to-volume ratio mismatch means that a reaction with a manageable temperature increase at a 1g scale can become a dangerous, uncontrollable thermal runaway at a 100g scale.[8][9] It is essential to have a robust cooling system and to control the rate of reagent addition to manage the exotherm.[10]

Section 2: Process and Reaction Parameter Control for Scale-Up

Successful scale-up hinges on meticulous control over reaction parameters. This section provides guidance on equipment, solvents, and execution.

Q4: How does our choice of reactor impact safety and efficiency at a larger scale?

A4: Moving from a round-bottom flask to a jacketed glass reactor is a standard scale-up step. Key considerations for your reactor choice include:

  • Heat Transfer: A jacketed reactor provides a much larger and more efficient surface for heating and cooling compared to a simple oil bath.[11] This is crucial for controlling the exotherm of the acylation reaction.

  • Mixing: Inefficient mixing can create localized "hot spots" where reagents concentrate, potentially leading to runaway reactions or side product formation.[12] An overhead mechanical stirrer is essential for maintaining a homogenous reaction mixture at scale.

  • Material of Construction: Glass-lined or stainless steel reactors are common in larger-scale operations. Ensure the materials are compatible with all reactants, solvents, and the HCl byproduct.

Q5: What are the best practices for adding 1-Benzothiophene-5-carbonyl chloride to the reaction mixture at scale?

A5: The addition of the acyl chloride is often the most exothermic step.

  • Controlled Addition: Never add the acyl chloride all at once. Use a syringe pump or an addition funnel to add it dropwise or in a slow, controlled stream.

  • Subsurface Addition: If possible, add the acyl chloride below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation, preventing localized high concentrations.

  • Monitor Temperature: Continuously monitor the internal reaction temperature with a calibrated probe. The addition rate should be adjusted to maintain the desired temperature and prevent a rapid increase.

Q6: Are there solvent considerations specific to scaling up this type of reaction?

A6: Yes, solvent choice becomes more critical at scale.[13]

  • Boiling Point: Avoid highly volatile solvents with low boiling points (e.g., dichloromethane).[13] A sudden exotherm could cause the solvent to boil violently, leading to a loss of containment. Higher boiling point solvents like 1,2-dichloroethane or toluene can provide a wider and safer operating temperature range.[13]

  • Anhydrous Conditions: Ensure your solvents are rigorously dried. Water will consume the acyl chloride, reduce yield, and generate excess HCl gas.[14]

  • Workup and Purification: Consider the downstream process. Choose a solvent that will make product isolation and purification easier and safer. For example, a solvent from which the product will crystallize upon cooling can simplify purification.

Table 1: Solvent Properties for Scale-Up Consideration
SolventBoiling Point (°C)Density (g/mL)HazardsNotes
Dichloromethane39.61.33Volatile, potential carcinogenGenerally avoided for scale-up due to low boiling point.[13]
Toluene110.60.87Flammable, toxicGood temperature range, but requires careful handling due to flammability.
1,2-Dichloroethane83.51.25Toxic, flammableHigher boiling point than DCM, offering better thermal control.[13]
Acetonitrile81.60.79Flammable, toxicOften used, but can be sensitive to strong acids/bases.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a troubleshooting framework for common problems.

Q7: Our amidation reaction is stalling, and we see unreacted amine starting material. What should we do?

A7: This is a common issue, often related to the reactivity of the amine or the reaction conditions.

  • Problem: Incomplete conversion.

  • Potential Causes:

    • HCl Scavenging: The reaction generates one equivalent of HCl, which protonates the unreacted amine, rendering it non-nucleophilic.

    • Insufficient Activation: The amine may be weakly nucleophilic, requiring more forcing conditions.

    • Reagent Degradation: The acyl chloride may have been partially hydrolyzed by adventitious moisture.

  • Solutions:

    • Add a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) in the reaction mixture to scavenge the HCl as it is formed. Typically, at least one equivalent is needed.[15]

    • Increase Temperature: Gently warming the reaction can increase the rate of reaction, but this must be done with extreme caution, monitoring for any signs of an uncontrolled exotherm.

    • Use Fresh Reagent: Ensure the 1-Benzothiophene-5-carbonyl chloride is of high purity and has not been exposed to moisture.

Q8: We are observing a significant amount of an anhydride byproduct. How can we prevent this?

A8: Anhydride formation typically occurs when the acyl chloride reacts with the carboxylate salt of the starting material or product.

  • Problem: Anhydride side product formation.

  • Potential Cause: This can happen if you are forming the acyl chloride in situ from the corresponding carboxylic acid and not driving the reaction to completion, or if there is unreacted carboxylic acid present.[15]

  • Solution:

    • Purify the Acyl Chloride: If you are preparing the acyl chloride yourself (e.g., from the carboxylic acid using thionyl chloride or oxalyl chloride), ensure it is purified by distillation or crystallization to remove any unreacted starting material before use.[16]

    • Order of Addition: Add the acyl chloride to the amine solution, rather than the other way around. This ensures the acyl chloride is always the limiting reagent in the immediate reaction environment.

Workflow: Troubleshooting a Stalled Amidation Reaction

G start Reaction Stalled (Incomplete Conversion) check_base Was an HCl scavenger (e.g., Et3N) used? start->check_base add_base Action: Add 1.1 eq. of a non-nucleophilic base and continue monitoring. check_base->add_base No check_temp Is the reaction at low temperature? check_base->check_temp Yes success Problem Resolved add_base->success warm_reaction Action: Cautiously warm the reaction (e.g., to 40°C). Monitor exotherm closely. check_temp->warm_reaction Yes check_reagent Is the acyl chloride old or possibly hydrolyzed? check_temp->check_reagent No warm_reaction->success use_fresh Action: Use a fresh, anhydrous source of the acyl chloride. check_reagent->use_fresh Yes fail Re-evaluate synthetic route check_reagent->fail No use_fresh->success

Caption: A decision tree for troubleshooting incomplete amidation reactions.

Section 4: Post-Reaction Handling: Quenching and Waste Disposal

Safely handling the reaction mixture after completion is as important as the reaction itself.

Q9: What is the safest way to quench a large-scale reaction containing unreacted 1-Benzothiophene-5-carbonyl chloride?

A9: Quenching is a hazardous step that must be performed with care. The goal is to safely neutralize the reactive acyl chloride.

  • Never quench with water directly. This can cause a violent reaction and release a large amount of HCl gas.

  • Recommended Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a nucleophilic but less reactive quenching agent like isopropanol or ethanol.[17] This will convert the acyl chloride to the corresponding ester in a more controlled exothermic reaction.

    • Once the initial exotherm has subsided, the mixture can be slowly and cautiously added to a stirred, chilled aqueous solution of a weak base like sodium bicarbonate to neutralize the remaining acid.[17] Be prepared for significant gas evolution (CO2).

Protocol: Safe Quenching of Excess Acyl Chloride
  • Cooling: Ensure the reaction vessel is equipped with efficient cooling and bring the internal temperature to 0-5 °C.

  • Pre-calculation: Calculate the maximum possible amount of unreacted acyl chloride. Prepare at least 2-3 equivalents of the quenching alcohol (e.g., isopropanol).

  • Slow Addition: Add the isopropanol dropwise via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 20 °C.

  • Stirring: Allow the mixture to stir for at least 30 minutes after the addition is complete to ensure all the acyl chloride has reacted.

  • Neutralization: In a separate, appropriately sized vessel, prepare a stirred, chilled solution of saturated sodium bicarbonate. Slowly transfer the quenched reaction mixture into the bicarbonate solution.

  • Verification: Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with workup.

Q10: How should we dispose of the waste generated from these reactions?

A10: All waste must be treated as hazardous.

  • Aqueous Waste: The neutralized aqueous layer from the workup should be collected in a designated hazardous waste container.

  • Organic Waste: The organic layers containing solvent and product/byproducts should be collected in a separate, halogenated or non-halogenated (as appropriate) hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with their contents.[6]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal and consult with your Environmental Health & Safety (EHS) department.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Acylating Agents in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the benzothiophene scaffold is a critical endeavor. This privileged heterocyclic motif is a cornerstone in a multitude of pharmaceuticals and functional materials.[1][2] The strategic introduction of an acyl group onto the benzothiophene core is a pivotal transformation, often serving as a gateway to a diverse array of functionalized derivatives. The choice of acylating agent is a decision that profoundly impacts reaction efficiency, regioselectivity, substrate scope, and overall process sustainability.

This comprehensive guide provides a comparative analysis of various acylating agents for benzothiophene synthesis. Moving beyond a mere catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and supporting experimental data to empower you to make informed decisions in your synthetic campaigns.

The Landscape of Benzothiophene Acylation: A Mechanistic Overview

The most prevalent strategy for introducing an acyl group onto a benzothiophene ring is through Friedel-Crafts acylation , a classic example of electrophilic aromatic substitution.[3] The reaction hinges on the generation of a highly electrophilic acylium ion (or a related activated species) that is then attacked by the electron-rich benzothiophene ring. The regioselectivity of this attack is a key consideration, with substitution generally favored at the C2 or C3 position.[2][4] The choice of acylating agent and catalyst plays a significant role in directing this selectivity.

While Friedel-Crafts acylation is a powerful tool, direct C-H functionalization and intramolecular cyclization strategies have also emerged as potent alternatives for accessing acylated benzothiophenes.[2][5][6] These methods can offer unique regiochemical outcomes and milder reaction conditions.

A Comparative Analysis of Acylating Agents

The selection of an appropriate acylating agent is paramount for a successful benzothiophene synthesis. Here, we compare the performance of common acylating agents, supported by experimental insights.

Acyl Halides: The Workhorse Reagents

Acyl halides, particularly acyl chlorides, are the most traditional and widely employed acylating agents for Friedel-Crafts reactions.[7][8] Their high reactivity, driven by the excellent leaving group ability of the halide, ensures efficient acylation, often in the presence of a stoichiometric amount of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][9]

Mechanism of Acyl Halide-Mediated Friedel-Crafts Acylation:

G acyl_halide R-CO-X acylium_ion [R-C≡O]⁺ AlCl₃X⁻ acyl_halide->acylium_ion + Lewis Acid lewis_acid AlCl₃ lewis_acid->acylium_ion intermediate Sigma Complex acylium_ion->intermediate benzothiophene Benzothiophene benzothiophene->intermediate Electrophilic Attack product Acylbenzothiophene intermediate->product Deprotonation hcl HCl intermediate->hcl catalyst_regen AlCl₃ intermediate->catalyst_regen

Caption: Mechanism of Friedel-Crafts acylation using an acyl halide and a Lewis acid catalyst.

Advantages:

  • High Reactivity: Generally provides good to excellent yields.

  • Broad Substrate Scope: Compatible with a wide range of acyl groups.

Disadvantages:

  • Harsh Conditions: Often requires strong, stoichiometric Lewis acids, which can be difficult to handle and generate significant waste.

  • Moisture Sensitivity: Acyl halides and Lewis acids are highly sensitive to moisture, necessitating anhydrous reaction conditions.

  • Environmental Concerns: The use of chlorinated solvents and the generation of acidic waste streams are environmentally unfavorable.[10]

Carboxylic Anhydrides: A Milder Alternative

Carboxylic anhydrides offer a less reactive, yet often more practical, alternative to acyl halides.[7][11] The acylation reaction still typically requires a catalyst, which can range from traditional Lewis acids to more environmentally benign solid acid catalysts.[12]

Mechanism of Anhydride-Mediated Acylation: The mechanism is similar to that of acyl halides, involving the activation of the anhydride by a Lewis or Brønsted acid to generate the acylium ion.

Advantages:

  • Milder Reaction Conditions: Often proceed under less stringent conditions compared to acyl halides.

  • Reduced Byproducts: The byproduct is a carboxylic acid, which is generally less corrosive than hydrogen halides.

  • Improved Handling: Carboxylic anhydrides are typically less volatile and easier to handle than acyl halides.

Disadvantages:

  • Lower Reactivity: May require higher temperatures or longer reaction times to achieve comparable yields to acyl halides.

  • Atom Economy: Only one of the two acyl groups in the anhydride is incorporated into the product, leading to lower atom economy.

Carboxylic Acids: A Greener Approach

Direct acylation using carboxylic acids represents a more sustainable and atom-economical approach.[13] These reactions often require activation, which can be achieved through the in-situ formation of mixed anhydrides or by using strong Brønsted acids like polyphosphoric acid (PPA).[9] A notable metal- and Lewis acid-free method involves the use of trifluoroacetic anhydride (TFAA) to form a mixed anhydride with the carboxylic acid, which then acts as the acylating agent.[13][14]

Advantages:

  • Atom Economy: High atom economy as the entire acyl group is utilized.

  • Readily Available: Carboxylic acids are widely available and often less expensive than their corresponding acyl halides or anhydrides.

  • Greener Profile: Avoids the use of halogenated reagents.

Disadvantages:

  • Activation Required: Requires an activating agent, which can add to the cost and complexity of the reaction.

  • Potentially Harsh Conditions: Some methods may still require high temperatures and strong acids.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the performance of different acylating agents in the synthesis of 2-acetylbenzothiophene from benzothiophene under various conditions.

Acylating AgentCatalyst/Activating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Acetyl ChlorideAlCl₃Dichloromethane0 - RT2~90[9]
Acetic AnhydrideZeolite H-BetaNone (neat)120596.3[11]
Acetic AcidTrifluoroacetic AnhydrideDichloromethaneRT12~85[14]
Acetic AnhydrideSnCl₄DichloromethaneRT3~80[15]

Experimental Protocols: From Theory to Practice

To illustrate the practical application of these methods, detailed experimental protocols for the synthesis of 2-acetylbenzothiophene are provided below.

Protocol 1: Acylation with Acetyl Chloride and AlCl₃

Workflow for Acyl Chloride-Mediated Synthesis:

G start Start dissolve Dissolve Benzothiophene and Acetyl Chloride in DCM start->dissolve cool Cool to 0°C dissolve->cool add_alcl3 Add AlCl₃ portion-wise cool->add_alcl3 stir Stir at RT add_alcl3->stir quench Quench with ice-water stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 2-acetylbenzothiophene using acetyl chloride.

Step-by-Step Methodology:

  • To a stirred solution of benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add acetyl chloride (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-acetylbenzothiophene.

Protocol 2: Acylation with Acetic Anhydride and Zeolite Catalyst

Workflow for Acetic Anhydride-Mediated Synthesis:

G start Start mix Mix Benzothiophene, Acetic Anhydride, and Zeolite start->mix heat Heat to 120°C mix->heat monitor Monitor by GC heat->monitor cool Cool to RT monitor->cool Upon completion filter Filter to remove catalyst cool->filter distill Distill under reduced pressure filter->distill end End distill->end

Caption: Experimental workflow for the synthesis of 2-acetylbenzothiophene using acetic anhydride.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzothiophene (1.0 eq), acetic anhydride (3.0 eq), and activated H-Beta zeolite (10 wt %).

  • Heat the reaction mixture to 120 °C and stir for 5 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the zeolite catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2-acetylbenzothiophene.

Greener Alternatives and Future Outlook

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies.[16][17] In the context of benzothiophene acylation, this translates to a shift away from hazardous reagents and solvents.

Sustainable Solvents: The replacement of traditional chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a significant step towards more sustainable processes.[18][19][20] These solvents often offer comparable or even improved performance while being derived from renewable resources and possessing a more favorable safety profile.[19][20]

Catalyst Innovation: The development of reusable solid acid catalysts, such as zeolites and functionalized resins, is a key area of research.[11] These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and improving process economics.

Metal-Free Synthesis: Transition-metal-free acylation methods, such as those employing mixed anhydrides with TFAA, are gaining traction as they avoid the use of potentially toxic and expensive metal catalysts.[13][14]

Conclusion: A Strategic Approach to Benzothiophene Acylation

The synthesis of acylated benzothiophenes is a versatile and powerful tool in the arsenal of the synthetic chemist. The choice of acylating agent is a critical parameter that should be guided by a careful consideration of reactivity, selectivity, cost, and environmental impact.

  • Acyl halides remain the go-to reagents for their high reactivity, but their use necessitates stringent handling procedures and raises environmental concerns.

  • Carboxylic anhydrides offer a milder and more user-friendly alternative, particularly when paired with solid acid catalysts.

  • Carboxylic acids , activated in situ, represent the most atom-economical and environmentally conscious approach, aligning with the principles of green chemistry.

As the demand for sustainable and efficient synthetic methods continues to grow, we anticipate further innovations in the development of novel acylating systems and catalytic processes for the construction of this important heterocyclic scaffold. By understanding the nuances of each acylating agent and embracing greener alternatives, researchers can continue to unlock the full potential of benzothiophene chemistry in drug discovery and materials science.

References

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A Definitive Spectroscopic Guide to the Structural Validation of 1-Benzothiophene-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the structural integrity of novel chemical entities is paramount. 1-Benzothiophene scaffolds are privileged structures, forming the core of numerous pharmacologically active compounds and functional materials.[1] The introduction of a reactive carbonyl chloride group at the 5-position opens a gateway for diverse derivatization, enabling the synthesis of extensive compound libraries for screening. However, the success of such endeavors hinges on the unambiguous structural confirmation of the core intermediate, 1-Benzothiophene-5-carbonyl chloride, and its subsequent derivatives.

This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the structural validation of 1-Benzothiophene-5-carbonyl chloride and its derivatives. Moving beyond a mere recitation of data, we will delve into the causal relationships between molecular structure and spectral output, empowering researchers to interpret their data with confidence.

The Molecular Blueprint: Understanding the 1-Benzothiophene-5-carbonyl Chloride Scaffold

A thorough understanding of the parent structure is the foundation for accurate spectral interpretation. The 1-Benzothiophene-5-carbonyl chloride molecule consists of a bicyclic system where a benzene ring is fused to a thiophene ring. The carbonyl chloride group is attached to the 5-position of this bicyclic system.

Caption: Molecular structure of 1-Benzothiophene-5-carbonyl chloride with atom numbering.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first-line technique for structural elucidation, providing information on the number, chemical environment, and connectivity of protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the 1-Benzothiophene-5-carbonyl chloride derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns in aromatic systems.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce proton connectivity.

Spectral Interpretation: The Signature of 1-Benzothiophene-5-carbonyl Chloride

The ¹H NMR spectrum of the parent 1-benzothiophene shows signals for six protons.[2] For 1-Benzothiophene-5-carbonyl chloride, we expect five aromatic protons. The electron-withdrawing nature of the carbonyl chloride group will deshield the protons on the benzene ring, shifting them downfield.

Proton Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz) Rationale for Chemical Shift
H4~8.3-8.5d~1.5Peri-deshielding by the carbonyl group.
H6~8.0-8.2dd~8.5, ~1.5Ortho to the carbonyl group and coupled to H7.
H7~7.9-8.1d~8.5Coupled to H6.
H2~7.5-7.7d~5.5Part of the thiophene ring, coupled to H3.
H3~7.3-7.5d~5.5Part of the thiophene ring, coupled to H2.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and the presence of other substituents.

cluster_workflow ¹H NMR Interpretation Workflow Start Acquire ¹H NMR Spectrum Step1 Identify 5 Aromatic Signals Start->Step1 Step2 Integrate Signals (1H each) Step1->Step2 Step3 Analyze Chemical Shifts (Downfield Protons) Step2->Step3 Step4 Analyze Coupling Patterns Step3->Step4 Step5 Assign Protons to Structure Step4->Step5 End Structure Confirmed Step5->End

Caption: Workflow for ¹H NMR based structural confirmation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • A wider spectral width is needed (typically 0-200 ppm).

    • Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

Spectral Interpretation: Unveiling the Carbon Framework

The ¹³C NMR spectrum of 1-Benzothiophene-5-carbonyl chloride is expected to show nine distinct signals, one for each unique carbon atom. The carbonyl carbon will be significantly deshielded and appear far downfield.

Carbon Expected Chemical Shift (δ, ppm) in CDCl₃ Rationale for Chemical Shift
C=O~165-170Highly deshielded due to the electronegative oxygen and chlorine atoms.
C7a, C3a~135-145Quaternary carbons at the ring fusion.
C5~130-135Attached to the electron-withdrawing carbonyl group.
C4, C6, C7~120-130Aromatic carbons of the benzene ring.
C2, C3~120-130Aromatic carbons of the thiophene ring.

Note: The specific assignments of the aromatic carbons can be challenging without further 2D NMR experiments (e.g., HSQC, HMBC). However, the presence of the correct number of signals and the characteristic downfield carbonyl signal are strong indicators of the correct structure.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum and ratio it against the background.

Spectral Interpretation: The Carbonyl Chloride Signature

The most prominent feature in the IR spectrum of 1-Benzothiophene-5-carbonyl chloride will be the strong absorption due to the carbonyl (C=O) stretching vibration. For acyl chlorides, this band appears at a characteristically high frequency.[3]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Significance
C=O Stretch~1770-1810StrongConfirms the presence of the carbonyl chloride group. Conjugation with the aromatic ring may lower this frequency slightly.[4]
C=C Aromatic Stretch~1450-1600Medium-WeakIndicates the presence of the aromatic rings.
C-H Aromatic Stretch>3000Medium-WeakConfirms the presence of aromatic C-H bonds.
C-Cl Stretch~650-850Medium-StrongSupports the presence of the acyl chloride functionality.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), precise mass measurements can confirm the elemental composition.

Spectral Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum will show the molecular ion peak ([M]⁺) corresponding to the molecular weight of the 1-Benzothiophene-5-carbonyl chloride derivative. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern.

Key Fragmentation Pathways:

  • Loss of Cl: A prominent fragment will likely be observed corresponding to the loss of a chlorine radical, forming a stable acylium ion.

  • Loss of CO: Subsequent loss of carbon monoxide from the acylium ion is a common fragmentation pathway for carbonyl compounds.

  • Fragmentation of the Benzothiophene Ring: The benzothiophene ring itself can fragment, although this is typically less favorable than the initial losses from the carbonyl chloride group.[5]

cluster_fragmentation Mass Spectrometry Fragmentation M [M]⁺ M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_Cl_minus_CO [M-Cl-CO]⁺ M_minus_Cl->M_minus_Cl_minus_CO - CO

Caption: A simplified fragmentation pathway for 1-Benzothiophene-5-carbonyl chloride in mass spectrometry.

Comparison with Alternatives: Validating Derivatives

When 1-Benzothiophene-5-carbonyl chloride is derivatized, for example, by reaction with an amine to form an amide, the spectroscopic data will change in predictable ways.

Spectroscopic Technique 1-Benzothiophene-5-carbonyl Chloride 1-Benzothiophene-5-carboxamide Derivative Rationale for Change
¹H NMR No N-H proton.A new, broad signal for the N-H proton(s) will appear (typically downfield). Protons on the group attached to the nitrogen will also be visible.Introduction of the amide functional group.
¹³C NMR C=O at ~165-170 ppm.C=O at ~160-168 ppm.Amide carbonyls are typically more shielded than acyl chloride carbonyls.
IR C=O stretch at ~1770-1810 cm⁻¹.C=O stretch at ~1630-1680 cm⁻¹. N-H stretch at ~3100-3500 cm⁻¹.The C=O bond in amides has more single-bond character due to resonance, lowering its stretching frequency.[3] The N-H bond introduces a new stretching vibration.
Mass Spec Molecular ion peak corresponding to the carbonyl chloride.Molecular ion peak corresponding to the new, higher molecular weight of the amide.The mass of the chlorine atom is replaced by the mass of the amine fragment.

Conclusion

The structural validation of 1-Benzothiophene-5-carbonyl chloride and its derivatives is a critical step in synthetic chemistry. A multi-technique spectroscopic approach, combining ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a self-validating system for unambiguous structure determination. By understanding the fundamental principles behind how molecular structure influences spectroscopic output, researchers can confidently interpret their data and ensure the integrity of their synthesized compounds. This guide provides the foundational knowledge and practical protocols to achieve this with expertise and trustworthiness.

References

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  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Echinothiophene, a Novel Benzothiophene Glycoside from the Roots of Echinops grijissii. (1999). ACS Publications. [Link]

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Navigieren auf dem Synthese-Terrain: Ein vergleichender Leitfaden zu den Ausbeuten bei der Herstellung von Benzothiophenamiden

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Benzothiophenamide sind eine wichtige Klasse von Molekülen in der medizinischen Chemie und den Materialwissenschaften und bilden das Rückgrat zahlreicher pharmazeutischer Wirkstoffe und funktioneller organischer Materialien. Die effiziente Synthese dieser Verbindungen ist für die Weiterentwicklung der Forschung und Entwicklung von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Vergleich der gängigsten Synthesewege zu Benzothiophenamiden, wobei der Schwerpunkt auf den erzielbaren Ausbeuten, den zugrunde liegenden mechanistischen Überlegungen und den praktischen Vorteilen der einzelnen Methoden liegt.

Einführung in die Synthesestrategien

Die Synthese von Benzothiophenamiden lässt sich im Wesentlichen in zwei Hauptkategorien einteilen: die Funktionalisierung eines bereits vorhandenen Benzothiophen-Grundgerüsts und der Aufbau des Benzothiophenrings mit bereits vorhandener Amidfunktionalität oder einem direkten Vorläufer. Die Wahl der Strategie hängt oft von der Verfügbarkeit der Ausgangsmaterialien, der gewünschten Substitutionsmuster und den Anforderungen an die Gesamteffizienz ab.

In diesem Leitfaden werden die folgenden prominenten Routen untersucht und verglichen:

  • Amidkupplung von Benzothiophencarbonsäuren: Ein zweistufiger Ansatz, der die Synthese einer Benzothiophencarbonsäure gefolgt von einer Amidkupplung beinhaltet.

  • Acylierung mit Benzothiophencarbonsäurechloriden: Eine Variante des zweistufigen Ansatzes, bei der die Carbonsäure in ein reaktiveres Säurechlorid umgewandelt wird.

  • Eintopf-Synthese von substituierten Benzothiophenaminen: Ein modernerer Ansatz, der den Benzothiophenkern direkt mit einer Aminogruppe aufbaut.

  • Die Gewald-Reaktion: Eine Multikomponentenreaktion zur Synthese hochsubstituierter Aminothiophene, die zu bestimmten Benzothiophenamid-Strukturen führen kann.

Vergleichende Analyse der Synthesewege

Die Wahl des optimalen Synthesewegs ist oft ein Kompromiss zwischen Ausbeute, Reaktionsbedingungen, Substratbreite und der Verfügbarkeit von Ausgangsmaterialien. Die folgende Tabelle fasst die wichtigsten Leistungsmetriken für die untersuchten Routen zusammen.

SynthesewegTypische Ausbeute (%)VorteileNachteile
1. Amidkupplung von Carbonsäuren
- Mit DCC~88%[1]Kostengünstig, einfach in der AnwendungBildung von schwer entfernbarem Dicyclohexylharnstoff-Nebenprodukt[2]
- Mit HATU/PyBOPVariabel, oft hochHohe Ausbeuten, schnelle Reaktionszeiten, weniger Racemisierung[3]Teurere Reagenzien, erfordert eine Base
2. Acylierung mit Säurechloriden 16-49% (und höher)[4]Hohe Reaktivität des AcylchloridsErfordert einen zusätzlichen Schritt zur Herstellung des Säurechlorids, kann empfindliche funktionelle Gruppen beeinträchtigen
3. Eintopf-Synthese von Aminobenzothiophenen 31-85%[5]Hohe Atomeffizienz, milde ReaktionsbedingungenProduziert ein Amin, das einen weiteren Acylierungsschritt erfordert, um das Amid zu bilden
4. Gewald-Reaktion 35-80%[6]Baut hochsubstituierte Ringe in einem Schritt aufBegrenzter Anwendungsbereich für die Synthese von Benzothiophenen im Vergleich zu Thiophenen

Detaillierte Betrachtung der Synthesewege

Amidkupplung von Benzothiophencarbonsäuren

Dies ist der vielleicht am weitesten verbreitete und flexibelste Weg zur Synthese von Benzothiophenamiden. Er geht von einer leicht zugänglichen Benzothiophencarbonsäure aus, die dann mit einem Amin gekoppelt wird. Der entscheidende Schritt ist die Aktivierung der Carbonsäure, für die eine Vielzahl von Kupplungsreagenzien zur Verfügung steht.

Bildunterschrift: Allgemeiner Arbeitsablauf für die Amidkupplung von Benzothiophencarbonsäuren.

Experimentelles Protokoll (Beispiel mit DCC-Kupplung):

Zur Synthese von tert-Butyl-2-(benzo[b]thiophen-2-carbonyl)hydrazin-1-carboxylat wurde eine Lösung von Benzothiophen-2-carbonsäure (1,1 Äquiv.) und tert-Butylcarbazat (1,0 Äquiv.) in wasserfreiem Dichlormethan (DCM) auf 0 °C abgekühlt. Anschließend wurden 4-Dimethylaminopyridin (DMAP) (0,13 Äquiv.) und eine Lösung von N,N'-Dicyclohexylcarbodiimid (DCC) (1,2 Äquiv.) in wasserfreiem DCM tropfenweise zugegeben. Die Mischung wurde 24 Stunden bei Raumtemperatur gerührt. Nach der Filtration und Aufreinigung wurde das Produkt mit einer Ausbeute von 88 % erhalten.[1]

Diskussion der Kausalität:

Die Wahl des Kupplungsreagenzes ist entscheidend für die Ausbeute und Reinheit des Produkts.

  • DCC (N,N'-Dicyclohexylcarbodiimid): Ein klassisches und kostengünstiges Reagenz. Seine Hauptnachteile sind die Bildung von Dicyclohexylharnstoff (DCU), einem schwer löslichen Nebenprodukt, das die Aufreinigung erschweren kann, und das Potenzial für Racemisierung bei chiralen Substraten.[2]

  • HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) und PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphoniumhexafluorophosphat): Dies sind moderne Kupplungsreagenzien vom Onium-Salz-Typ, die oft höhere Ausbeuten, schnellere Reaktionszeiten und geringere Racemisierung im Vergleich zu Carbodiimiden bieten.[3] Sie sind jedoch teurer und erfordern die Zugabe einer nicht-nukleophilen Base wie N,N-Diisopropylethylamin (DIPEA).

Acylierung mit Benzothiophencarbonsäurechloriden

Bei dieser Methode wird die Carbonsäure zunächst in das reaktivere Acylchlorid umgewandelt, typischerweise durch Reaktion mit Thionylchlorid (SOCl₂) oder Oxalylchlorid. Das Acylchlorid reagiert dann leicht mit einer Vielzahl von Aminen zu den entsprechenden Amiden.

Bildunterschrift: Arbeitsablauf für die Synthese von Benzothiophenamiden über Acylchloride.

Experimentelles Protokoll (Beispielhafte Fusionsmethode):

Benzothiophen-2-carbonylchlorid (2,8 mmol) wurde zu p-Chloranilin (2,5 mmol) gegeben. Die Mischung wurde 20 Minuten lang auf einer Heizplatte bei 130–140 °C erhitzt. Der resultierende Rückstand wurde durch Umkristallisation aus Chloroform gereinigt, um das Zielamid als weißen Feststoff mit einer Ausbeute von 49 % zu erhalten.[4] Bei der Reaktion mit 3-Aminobenzophenon unter ähnlichen Bedingungen wurde eine Ausbeute von 16 % erzielt.[4]

Diskussion der Kausalität:

Die hohe Reaktivität von Acylchloriden ermöglicht die Amidbildung oft ohne die Notwendigkeit von Kupplungsreagenzien. Die "Fusionsmethode" ist ein lösungsmittelfreier Ansatz, der bei hohen Temperaturen abläuft. Die Ausbeuten können stark von der Reaktivität und Stabilität des Amins bei diesen Temperaturen abhängen. Während diese Methode für einfache und robuste Amine wirksam sein kann, ist sie für thermisch empfindliche Substrate weniger geeignet. Die Umwandlung in das Acylchlorid ist ein zusätzlicher Schritt, der die Gesamtausbeute des Prozesses verringern kann.

Eintopf-Synthese von substituierten Benzothiophenaminen

Moderne Synthesemethoden zielen darauf ab, die Anzahl der Reaktionsschritte zu reduzieren, um die Effizienz zu steigern und Abfall zu minimieren. Ein solcher Ansatz ist die übergangsmetallfreie Eintopf-Synthese von Benzo[b]thiophen-3-aminen aus 2-Fluorbenzonitrilen und α-substituierten Methanthiolen.

Bildunterschrift: Eintopf-Synthese von Benzo[b]thiophen-3-aminen.

Experimentelles Protokoll:

Eine Mischung aus einem 2-Fluorbenzonitril (1,0 Äquiv.), einem α-substituierten Methanthiol (1,0 Äquiv.) und Cäsiumcarbonat (Cs₂CO₃) (3,0 Äquiv.) in Dimethylsulfoxid (DMSO) wurde bei Raumtemperatur gerührt. Die Reaktionen führten zu den entsprechenden Benzo[b]thiophen-3-aminen in Ausbeuten von 31 % bis 85 %, abhängig von den Substituenten.[5]

Diskussion der Kausalität:

Dieser Weg ist ein elegantes Beispiel für eine Tandemreaktion, bei der eine nukleophile aromatische Substitution gefolgt von einer intramolekularen Zyklisierung stattfindet. Obwohl diese Methode direkt den Benzothiophenkern mit einer Aminogruppe liefert, ist zu beachten, dass das Produkt ein Amin und kein Amid ist. Um das Ziel-Amid zu erhalten, wäre ein anschließender Acylierungsschritt erforderlich. Dennoch ist dieser Weg für die Erstellung von Bibliotheken substituierter Benzothiophenamide attraktiv, da er einen schnellen Zugang zu wichtigen Zwischenprodukten ermöglicht.

Die Gewald-Reaktion

Die Gewald-Reaktion ist eine Multikomponentenreaktion, die typischerweise zur Synthese von 2-Aminothiophenen führt. Durch die Verwendung eines cyclischen Ketons als Ausgangsmaterial können Tetrahydrobenzo[b]thiophene hergestellt werden. Wenn ein α-Cyanamid anstelle eines α-Cyanacetats verwendet wird, können direkt 2-Aminobenzo[b]thiophen-3-carboxamide gebildet werden.

Diskussion der Kausalität:

Die Gewald-Reaktion ist ein leistungsfähiges Werkzeug für die Synthese hochfunktionalisierter Thiophene in einem einzigen Schritt. Die Ausbeuten für die Bildung von 2-Aminothiophenen liegen typischerweise im Bereich von 35-80 %.[6] Die Anwendbarkeit auf die Synthese von Benzothiophenamiden ist jedoch auf bestimmte Substitutionsmuster beschränkt, insbesondere auf Amide an der 3-Position mit einer Aminogruppe an der 2-Position.

Schlussfolgerung und Ausblick

Die Wahl des Synthesewegs für Benzothiophenamide hängt stark von den spezifischen Zielen des Forschers ab.

  • Für maximale Flexibilität und hohe Ausbeuten bei einer Vielzahl von Substraten ist die Amidkupplung von Benzothiophencarbonsäuren mit modernen Kupplungsreagenzien wie HATU oft die Methode der Wahl, auch wenn sie mit höheren Kosten verbunden ist. Die Verwendung von DCC ist eine wirtschaftliche Alternative, wenn die Aufreinigung des Nebenprodukts unproblematisch ist.

  • Die Acylchlorid-Route ist eine robuste Methode, die besonders nützlich ist, wenn das entsprechende Carbonsäurechlorid leicht zugänglich ist und die Amine thermisch stabil sind. Die Ausbeuten können jedoch variabel sein.

  • Eintopf-Synthesen , wie die Reaktion von 2-Fluorbenzonitrilen, bieten einen schnellen und atomeffizienten Zugang zu wichtigen Aminobenzothiophen-Zwischenprodukten, erfordern aber einen zusätzlichen Acylierungsschritt.

  • Die Gewald-Reaktion ist eine Nischenmethode, die für die Synthese spezifischer, hochsubstituierter 2-Aminobenzo[b]thiophen-3-carboxamide wertvoll ist.

Zukünftige Entwicklungen werden sich wahrscheinlich auf die Verbesserung der Effizienz und Nachhaltigkeit dieser Synthesen konzentrieren, beispielsweise durch die Entwicklung neuer Katalysatoren für die direkte C-H-Amidierung von Benzothiophenen oder die Erweiterung des Anwendungsbereichs von Eintopf-Reaktionen, um direkt zu einer breiteren Palette von Benzothiophenamiden zu gelangen.

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  • Google Patents. (1998). EP0832889B1 - Process for the synthesis of benzothiophenes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.